molecular formula C19H30O2 B12788746 2-(Dodecyloxy)benzaldehyde CAS No. 24083-17-8

2-(Dodecyloxy)benzaldehyde

Cat. No.: B12788746
CAS No.: 24083-17-8
M. Wt: 290.4 g/mol
InChI Key: FKZSPBKGUNSVCV-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)benzaldehyde, also known as 4-(Dodecyloxy)benzaldehyde, is an organic compound with the molecular formula C19H30O2. It is a derivative of benzaldehyde, where a dodecyloxy group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dodecyloxy)benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dodecyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the long dodecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain increases the compound’s hydrophobicity and can influence its interactions with biological membranes and other hydrophobic environments .

Properties

CAS No.

24083-17-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-dodecoxybenzaldehyde

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-15-12-11-14-18(19)17-20/h11-12,14-15,17H,2-10,13,16H2,1H3

InChI Key

FKZSPBKGUNSVCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1C=O

Origin of Product

United States

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